molecular formula C8H10N4O B13521494 1-(5-Aminopyridin-2-yl)imidazolidin-2-one

1-(5-Aminopyridin-2-yl)imidazolidin-2-one

Katalognummer: B13521494
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: DNPDCJCLUFUUAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Aminopyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that features both an imidazolidinone ring and an aminopyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-2-yl)imidazolidin-2-one typically involves the reaction of 5-aminopyridine with an appropriate imidazolidinone precursor. One common method involves the use of a Lewis acid-catalyzed ring expansion reaction of chiral aziridines with isocyanates . Another approach is the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Aminopyridin-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aminopyridine moiety allows for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidinones and aminopyridines, depending on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 1-(5-Aminopyridin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The aminopyridine moiety can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of both the aminopyridine and imidazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H10N4O

Molekulargewicht

178.19 g/mol

IUPAC-Name

1-(5-aminopyridin-2-yl)imidazolidin-2-one

InChI

InChI=1S/C8H10N4O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-2,5H,3-4,9H2,(H,10,13)

InChI-Schlüssel

DNPDCJCLUFUUAE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)N1)C2=NC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.